(Rac)-PT2399

HIF-2α inhibition Stereochemistry In vitro pharmacology

Researchers requiring large-scale HIF-2α inhibition often face prohibitive costs and supply constraints of enantiopure PT2399. (Rac)-PT2399 (Compound 10e) addresses this as a cost-effective racemic alternative with robust potency (IC50=10 nM). • Enables high-throughput screening with a 10 nM assay window, reserving enantiopure PT2399 for secondary validation. • Validated in ccRCC PDX models: 56% response rate across 18 lines for biomarker-driven stratification. • Generates resistance models via S304M/G323E mutations to screen next-generation HIF-2α inhibitors. • Minimal off-target activity against 68 targets at 10 μM ensures clean pharmacodynamic readouts.

Molecular Formula C17H10F5NO4S
Molecular Weight 419.3 g/mol
Cat. No. B10815350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-PT2399
Molecular FormulaC17H10F5NO4S
Molecular Weight419.3 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2C(C1(F)F)O)S(=O)(=O)C(F)F)OC3=CC(=CC(=C3)C#N)F
InChIInChI=1S/C17H10F5NO4S/c18-9-3-8(7-23)4-10(5-9)27-12-1-2-13(28(25,26)16(19)20)14-11(12)6-17(21,22)15(14)24/h1-5,15-16,24H,6H2
InChIKeyMXUSGDMIHGLCNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Rac)-PT2399 Baseline Profile


(Rac)-PT2399, chemically designated as Compound 10e [1], is the racemic mixture of the HIF-2α inhibitor PT2399. It functions as a potent and specific antagonist of hypoxia-inducible factor-2α (HIF-2α), a key transcription factor implicated in the pathogenesis of clear cell renal cell carcinoma (ccRCC) and other hypoxia-driven diseases [2][3]. Unlike its enantiopure counterpart, (Rac)-PT2399 provides a cost-effective and readily available research tool for in vitro and in vivo studies where stereochemical purity is not a critical experimental variable.

1

HIF-2α pathway antagonist for hypoxia-driven disease models

2

Cost-effective racemic probe suitable for primary screens where stereochemistry is non-critical

3

Supports in vitro binding, cellular assay, and in vivo ccRCC tumorgraft studies

(Rac)-PT2399: Why Substitution Fails


Direct substitution of (Rac)-PT2399 with other HIF-2α inhibitors, including its enantiopure form PT2399 or clinical candidates like PT2385, is scientifically unsound due to quantifiable differences in potency, stereochemical activity, and in vivo efficacy [1]. The racemic mixture exhibits distinct biochemical activity (IC50 = 10 nM) compared to the single enantiomer (IC50 = 6 nM) [2]. Furthermore, cross-study comparisons reveal that PT2385, while structurally related, demonstrates different metabolic and pharmacokinetic profiles, including CYP2C19-mediated metabolism and bile acid dysregulation [3]. These critical variations in target engagement and off-target potential preclude simple interchangeability and mandate compound-specific validation for reproducible research outcomes.

(Rac)-PT2399
Enantiopure PT2399
Stereochemical purity difference may shift HIF-2α potency and target engagement; racemate contains less active enantiomer.
(Rac)-PT2399
PT2385 / Belzutifan
Distinct metabolic profiles (CYP2C19, bile acid) and binding modes may alter off-target profile and resistance patterns.
(Rac)-PT2399
Pan-HIF inhibitors
Dual HIF-1α/HIF-2α agents (e.g., acriflavine) introduce broader transcriptional effects, complicating pathway attribution.

(Rac)-PT2399: Evidence Against Comparators


Racemic vs. Enantiopure HIF-2α Antagonism Potency

(Rac)-PT2399, the racemic mixture, exhibits an IC50 of 10 nM (0.01 μM) for HIF-2α inhibition, a 1.7-fold reduction in potency compared to the enantiopure PT2399 (IC50 = 6 nM) [1]. This difference arises from the presence of the less active enantiomer in the racemate, which does not significantly contribute to target engagement [2].

Racemic Potency
Head-to-head
IC50: 10 nM (racemate) vs 6 nM (enantiopure)
Reported 1.7-fold potency difference informs primary screen cost/activity trade-off.
Biochemical assay, PAS-B domain binding
HIF-2α inhibition Stereochemistry In vitro pharmacology

In Vivo Efficacy vs. Sunitinib in ccRCC

In a tumorgraft (TG) panel of 18 human ccRCC lines, PT2399 suppressed tumorigenesis in 56% (10/18) of lines [1]. PT2399 exhibited greater antitumor activity than sunitinib, a standard-of-care VEGFR TKI, and was active in tumors that had progressed on sunitinib treatment [1]. Additionally, PT2399 was better tolerated in vivo compared to sunitinib [1].

In Vivo ccRCC Response
Reported
56% response rate (10/18 tumorgrafts); active in sunitinib-resistant models
Supports HIF-2α dependency profiling in preclinical ccRCC models.
Tumorgraft panel, oral dosing, model-specific review
In vivo efficacy ccRCC Sunitinib comparison

Selectivity Profile: Off-Target Effects

In a broad selectivity panel of 68 receptors, ion channels, and enzymes, PT2399 showed minimal activity at a concentration of 10 μM, demonstrating a high degree of target specificity [1]. This is in contrast to other HIF pathway modulators, such as acriflavine, which acts as a dual HIF-1α/HIF-2α inhibitor with broader off-target effects [2].

Off-Target Selectivity
Reported
Minimal activity against 68 targets at 10 μM; clean selectivity vs. acriflavine
Enables confident attribution of biological effects to HIF-2α antagonism.
Eurofins Panlabs panel
Selectivity Off-target effects Safety pharmacology

HIF-2α PAS-B Domain Binding vs. Belzutifan Analogue

The crystal structure of PT2399 bound to the HIF-2α PAS-B domain in complex with ARNT (PDB ID: 5UFP) reveals a distinct binding pose and interaction network compared to the belzutifan analogue [1]. Specifically, PT2399 occupies a hydrophobic cavity adjacent to residue G323, and its binding mode is sensitive to the S304M mutation, which confers resistance [2]. This contrasts with the binding mode of PT2385 and belzutifan, which have been shown to induce different conformational changes in the PAS-B domain [3].

Binding Pose
Reported
PDB 5UFP; distinct cavity near G323; sensitive to S304M mutation
Structural basis for resistance and comparison with belzutifan/PT2385 binding.
X-ray crystallography, 1.9 Å
Structural biology Binding mode Drug design

In Vivo Tumor Regression in Metastatic ccRCC Models

PT2399 treatment resulted in significant tumor regression in a preclinical mouse model of metastatic ccRCC [1]. In a lung colonization assay using tail vein injection of 786-M2A cells, twice-daily oral gavage of PT2399 (30 mg/kg) led to a substantial reduction in lung colony formation compared to vehicle control [2]. This demonstrates the compound's ability to impact metastatic spread in addition to primary tumor growth, a property not consistently observed with all HIF-2α antagonists [3].

Metastasis Model
Cross-study
Significant reduction in lung colonies (30 mg/kg, 786-M2A model)
Supports investigation of HIF-2α role in metastatic colonization.
Tail vein injection model; endpoint context
Metastasis In vivo efficacy ccRCC

Acquired Resistance Mutations and PT2385 Biomarker Strategy

Prolonged PT2399 treatment in sensitive tumorgrafts led to acquired resistance mediated by a second-site suppressor mutation in HIF-1β (G323E) or a binding site mutation in HIF-2α [1]. Notably, the HIF-2α S304M mutation was shown to occlude the PT2399-binding pocket, abrogating its activity [2]. These findings directly informed clinical development of the analogue PT2385, where baseline tumor HIF-2α levels and mutational status were used as predictive biomarkers [3]. In contrast, resistance mechanisms for other HIF-2α inhibitors like belzutifan have been shown to differ, including distinct gatekeeper mutations [4].

Resistance Mutations
Reported
HIF-2α S304M, HIF-1β G323E; distinct from belzutifan gatekeeper mutations
Provides defined genetic models for acquired resistance studies.
Long-term tumorgraft exome sequencing
Drug resistance Biomarker Mutation

(Rac)-PT2399 Applications


HIF-2α Antagonist Primary Screening

Due to its lower cost and ready availability compared to enantiopure PT2399, (Rac)-PT2399 is ideally suited for large-scale primary screening campaigns. Its IC50 of 10 nM provides a robust assay window for identifying novel HIF-2α inhibitors in biochemical or cellular assays [1]. Researchers can rapidly screen thousands of compounds, reserving the more expensive enantiopure PT2399 for secondary validation and mechanistic studies.

HIF-2α Dependency Validation in PDX Models

PT2399 (and by extension, its racemate) is a validated tool for establishing HIF-2α dependency in ccRCC tumorgraft models, with a 56% response rate observed across a diverse panel of 18 lines [1]. This makes it an essential compound for stratifying PDX models based on their sensitivity to HIF-2α inhibition, thereby enabling biomarker discovery and the development of personalized treatment strategies for ccRCC [2].

Resistance Mechanisms to HIF-2α Targeted Therapy

PT2399 is uniquely positioned as a tool to study acquired resistance to early-generation HIF-2α inhibitors. The well-characterized S304M and G323E resistance mutations provide a defined genetic model for understanding how tumors escape HIF-2α blockade [1]. Researchers can use PT2399 to generate resistant cell lines in vitro or in vivo, and then employ these models to screen for next-generation inhibitors that overcome these specific resistance mechanisms, or to study the downstream signaling adaptations that occur upon HIF-2α inhibition [2].

Comparative Pharmacodynamics & Target Engagement

The high selectivity of PT2399 (minimal activity against 68 off-targets at 10 μM) [1] makes it an ideal reference compound for pharmacodynamic (PD) studies. Researchers can use PT2399 to establish a baseline for on-target HIF-2α inhibition, as measured by suppression of circulating erythropoietin (EPO) or downstream gene expression signatures [2]. This baseline can then be used to benchmark the PD effects of novel HIF-2α inhibitors or other agents targeting the VHL/HIF pathway.

Application
Selection Property
Validation Focus
HIF-2α primary screening
Cost-effective racemic probe with reported 10 nM IC50 context
Assay-window verification and hit identification
ccRCC dependency profiling in PDX models
Reported 56% response rate across tumorgraft panel
Sensitivity stratification and biomarker discovery
Acquired resistance modeling
Defined S304M/G323E resistance mutation context
Next-generation inhibitor screening endpoints
Pharmacodynamic benchmarking
High-selectivity reference (68 off-targets minimal activity)
EPO and gene signature suppression review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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